molecular formula C7H7N3O B1384294 3-Amino-1H-indazol-6-ol CAS No. 88805-72-5

3-Amino-1H-indazol-6-ol

Cat. No.: B1384294
CAS No.: 88805-72-5
M. Wt: 149.15 g/mol
InChI Key: GPNYASFPMYCHKY-UHFFFAOYSA-N
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Description

3-Amino-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Biochemical Analysis

Biochemical Properties

3-Amino-1H-indazol-6-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it inhibits the production of pro-inflammatory mediators like prostaglandin E2 . Additionally, this compound has been found to bind to proteins involved in cell signaling pathways, affecting their activity and downstream effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . It achieves this by affecting key signaling pathways such as the p53/MDM2 pathway, which plays a critical role in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to alter gene expression patterns, leading to changes in the expression of genes involved in cell growth, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of cyclooxygenase-2 (COX-2), this compound prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. This compound has also been shown to modulate the activity of transcription factors, further influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic reactions enhance the solubility and excretion of this compound, reducing its bioavailability and potential toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, further affecting cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, this compound can localize to the mitochondria, influencing mitochondrial function and cellular metabolism. The subcellular localization of this compound is essential for its therapeutic effects and can be modulated to enhance its efficacy.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which exhibit diverse biological activities .

Scientific Research Applications

Chemical Properties and Structure

3-Amino-1H-indazol-6-ol features an indazole framework with an amino group at the 3-position and a hydroxyl group at the 6-position. Its molecular formula is C8H8N4OC_8H_8N_4O. The presence of these functional groups contributes to its biological activity, enabling interactions with various biological targets.

Medicinal Chemistry

This compound has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and apoptosis.

  • Case Study : Research indicated that derivatives of this compound exhibit anti-proliferative effects in cancer cell lines. For instance, one study reported an IC50 value of 14.3 μM against the HCT116 colorectal cancer cell line, demonstrating significant cytotoxicity while maintaining low toxicity in normal cells .
CompoundCell LineIC50 (μM)Toxicity Level
This compound DerivativeHCT11614.3 ± 4.4Low (IC50 > 100)

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including monoamine oxidase (MAO), which is implicated in neurodegenerative diseases.

  • Mechanism : By inhibiting MAO, this compound can modulate neurotransmitter levels, offering potential therapeutic avenues for treating conditions like depression and anxiety .

Anti-inflammatory and Antimicrobial Activities

Research has indicated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.

  • Case Study : In vitro studies have shown that this compound can effectively reduce the production of pro-inflammatory mediators such as prostaglandin E2, suggesting its utility in developing anti-inflammatory drugs .

Material Science

The unique properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics.

Agrochemicals

The compound's biological activity may also extend to agricultural applications, particularly in developing new agrochemicals that target plant pathogens or pests.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1H-indazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

3-Amino-1H-indazol-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8N4OC_8H_8N_4O and features an indazole framework with an amino group at the 3-position and a hydroxyl group at the 6-position. This unique structure contributes to its biological activity, particularly in enzyme interactions and protein binding.

The compound primarily targets specific proteins involved in critical cellular processes:

  • Bcl2 Family Members : It inhibits anti-apoptotic proteins, promoting apoptosis in cancer cells.
  • p53/MDM2 Pathway : This pathway is crucial for regulating the cell cycle and apoptosis, where this compound acts as an inhibitor .

The compound's interaction with these targets leads to significant changes in cellular behavior, particularly in cancerous cells.

Biochemical Pathways Affected

This compound influences several important biochemical pathways:

  • Apoptosis Pathway : Induces programmed cell death by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax.
  • Cell Cycle Regulation : Affects cell cycle distribution, leading to cell cycle arrest in the G0/G1 phase .

Antitumor Activity

Research indicates that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For example, it demonstrated an IC50 value of 5.15 µM against K562 cells (chronic myeloid leukemia), while showing selectivity for normal cells (IC50 = 33.2 µM) .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Selectivity
K562 (CML)5.15High
A549 (Lung)Not specifiedNot specified
PC-3 (Prostate)Not specifiedNot specified
Hep-G2 (Liver)Not specifiedNot specified

Enzyme Inhibition

The compound has been identified as a potent inhibitor of monoamine oxidase (MAO), which is significant for neurodegenerative diseases. This inhibition suggests potential applications in treating conditions such as depression and anxiety disorders.

Study on Apoptosis Induction

A study evaluated the effects of this compound on K562 cells, revealing that treatment with varying concentrations led to increased apoptosis rates. Specifically, at concentrations of 10, 12, and 14 µM, total apoptosis rates were observed to be 9.64%, 16.59%, and 37.72%, respectively .

Cell Cycle Analysis

Cell cycle analysis demonstrated that treatment with the compound resulted in a significant increase in the G0/G1 phase population from 29.4% (control) to up to 41.1% at higher concentrations. This indicates that the compound effectively halts cell progression through the cell cycle, contributing to its antitumor properties .

Properties

IUPAC Name

3-amino-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNYASFPMYCHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527677
Record name 3-Amino-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88805-72-5
Record name 3-Amino-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1H-indazol-6-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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